2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole
Description
The compound 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole features a partially saturated imidazole core (4,5-dihydro-1H-imidazole) with two distinct substituents:
- Position 1: A 4-fluorobenzenesulfonyl group, which introduces strong electron-withdrawing effects due to the sulfonyl moiety and fluorine atom.
This structural combination distinguishes it from conventional imidazole derivatives, which are typically unsaturated and lack sulfonyl or sulfanyl substituents. The partial saturation of the imidazole ring may influence conformational flexibility and intermolecular interactions.
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2S2/c1-13-3-4-14(2)15(11-13)12-24-18-20-9-10-21(18)25(22,23)17-7-5-16(19)6-8-17/h3-8,11H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCZXYACMMNWFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes selecting appropriate reagents, catalysts, and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfur-containing groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the aromatic rings or the imidazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings or the imidazole ring.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Research indicates that derivatives of imidazole compounds exhibit antiviral properties. Specifically, compounds similar to 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole have been investigated for their efficacy against viruses such as yellow fever virus. The sulfur moiety in the compound may enhance its interaction with viral proteins, thereby inhibiting viral replication .
Antimicrobial Properties
Studies have shown that imidazole derivatives possess significant antimicrobial activity. The presence of the fluorobenzenesulfonyl group in this compound could enhance its potency against various bacterial strains. For instance, similar compounds have been tested against Gram-positive and Gram-negative bacteria, demonstrating promising results in inhibiting bacterial growth .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of imidazole compounds is crucial for drug design. The specific arrangement of functional groups in This compound allows researchers to modify its structure to optimize biological activity. For example, variations in the sulfonyl and methyl groups can significantly affect the compound's solubility and bioavailability .
Case Studies
Future Research Directions
Future studies should focus on:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy of this compound.
- Mechanistic Studies : Investigating the molecular mechanisms underlying its antiviral and antimicrobial activities.
- Formulation Development : Exploring various formulations for optimal delivery methods.
Mechanism of Action
The mechanism of action of 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Fluorophenyl-Substituted Imidazoles
Example :
- 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole (Evidenced in )
- Core : Unsaturated 1H-imidazole.
- Substituents :
- Position 1: 4-Methoxyphenyl (electron-donating).
- Position 2: 4-Fluorophenyl (electron-withdrawing).
- Positions 4/5: Methyl groups.
- Properties : Exhibits optical activity and serves as a mediator in synthetic reactions. The methoxy group enhances solubility, while the fluorophenyl group stabilizes charge transfer.
Comparison :
- The target compound’s 4-fluorobenzenesulfonyl group provides stronger electron-withdrawing effects than the fluorophenyl group in this analog.
- The sulfanyl group in the target may offer unique redox reactivity compared to the methoxy group.
Sulfonyl-Containing Imidazoles
Examples :
Comparison :
- Both compounds share a fluorinated sulfonyl group, but the target compound’s dihydroimidazole core may reduce aromaticity, altering electronic properties.
- The target’s 2,5-dimethylbenzyl-sulfanyl group introduces steric hindrance absent in the diphenyl-substituted analog.
Partially Saturated Imidazoles (Dihydroimidazoles)
Example :
- Limited evidence directly addresses dihydroimidazoles. However, partial saturation in the target compound likely: Reduces planarity, affecting π-π stacking interactions.
Example :
Comparison :
- The target compound’s sulfonyl and sulfanyl groups may broaden its biological applicability, as sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase).
- Unlike the dimethoxyphenyl group, the 4-fluorobenzenesulfonyl group in the target lacks direct metal-coordinating ability.
Research Implications
- Synthetic Challenges : The target compound’s dihydroimidazole core and sulfonyl/sulfanyl groups may require specialized synthesis protocols, such as controlled hydrogenation or sulfur-based coupling reactions.
- Further in vitro studies are warranted.
- Material Science : The sulfanyl group’s redox activity could be exploited in conductive polymers or catalysts.
Biological Activity
The compound 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C19H22F1N2O2S2
- Molecular Weight : 382.52 g/mol
- IUPAC Name : this compound
The compound exhibits potential as an inhibitor of various biological pathways , particularly those involved in inflammation and pain modulation. It has been suggested that the imidazole ring may interact with specific receptors or enzymes, leading to altered cellular responses.
In Vitro Studies
Research has shown that this compound has significant inhibitory effects on certain enzyme activities. For instance:
- Calcium Ion Channels : Inhibition of N-type calcium channels (CaV2.2) has been observed, which is crucial for pain signaling pathways. The compound demonstrated a competitive inhibition profile with an IC50 value indicating effective binding affinity .
- Sulfonyl Group Activity : The presence of the sulfonyl group enhances metabolic stability and bioavailability. In vitro studies have shown that compounds with similar sulfonyl functionalities exhibit improved stability in plasma compared to their non-sulfonyl counterparts .
Study 1: Pain Management Potential
A study investigated the analgesic properties of the compound in animal models of neuropathic pain. Results indicated a significant reduction in pain scores compared to control groups, suggesting its potential use in chronic pain management .
Study 2: Anti-inflammatory Effects
Another study assessed the anti-inflammatory effects of the compound using lipopolysaccharide (LPS)-induced inflammation in macrophages. The compound reduced pro-inflammatory cytokine levels significantly, indicating its potential as an anti-inflammatory agent .
Table 1: Biological Activity Summary
Table 2: Stability and Pharmacokinetics
Q & A
Advanced Research Question
- NMR spectroscopy : H and C NMR identify dihydroimidazole ring protons (δ 3.5–4.5 ppm) and sulfonyl group integration .
- IR spectroscopy : Confirm sulfonyl S=O stretches at ~1350–1150 cm .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., m/z 288.0402 for [M+H]) .
- X-ray crystallography : Resolve stereochemical ambiguities in the 4,5-dihydroimidazole ring .
How can researchers identify potential pharmacological targets for this compound?
Advanced Research Question
Target identification involves:
- Proteomic profiling : Use affinity chromatography with immobilized compound derivatives to capture binding proteins .
- Kinase inhibition screens : Test against panels of human kinases (e.g., EGFR, VEGFR) due to sulfonylimidazole motifs’ kinase affinity .
- Molecular dynamics simulations : Model interactions with ATP-binding pockets or allosteric sites .
What role do solvent effects play in the compound’s synthetic pathway?
Advanced Research Question
Solvent polarity and proticity critically influence reaction kinetics:
- Polar aprotic solvents (e.g., DMF) enhance sulfonation rates by stabilizing charged intermediates .
- Low-polarity solvents (e.g., toluene) favor imidazole cyclization via entropic control .
Microscopic solvent parameters (Kamlet-Taft) can be correlated with yield data using multivariate regression .
How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
Advanced Research Question
SAR strategies include:
- Electron-withdrawing substituents : Replace the 4-fluoro group with nitro or trifluoromethyl to enhance sulfonyl electrophilicity .
- Heterocycle substitution : Replace dihydroimidazole with triazoles to modulate metabolic stability .
- Alkyl chain variations : Adjust the methylene linker length to optimize target binding (e.g., for GPCRs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
